[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine
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Overview
Description
[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is a heterocyclic compound that features both a tetrazole ring and a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of action
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . They are known to interact with various enzymes and exhibit a wide range of biological activities .
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical pathways
Tetrazoles can affect various biochemical pathways due to their diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of action
The result of the action of tetrazoles can vary widely depending on the specific compound and its targets. They can have antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive effects .
Action environment
The action, efficacy, and stability of tetrazoles can be influenced by various environmental factors. For example, some tetrazoles are known to be thermally stable, with decomposition temperatures ranging from 171 to 270 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine typically involves the formation of the tetrazole ring followed by its attachment to the benzothiophene moiety. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction is often carried out under mild conditions using a copper catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylic acids, making it a valuable pharmacophore in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-tetrazol-5-yl)-1-benzothien-2-yl]amine: Lacks the tetrahydro moiety, resulting in different chemical properties.
[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]amine: Contains a benzofuran ring instead of a benzothiophene ring.
Uniqueness
[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is unique due to the combination of the tetrazole ring and the tetrahydrobenzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8-7(9-11-13-14-12-9)5-3-1-2-4-6(5)15-8/h1-4,10H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBZFQYVYUOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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